N,N-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide
Description
N,N-Dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide is a sulfonamide-functionalized imidazole derivative characterized by a dimethylated sulfonamide group at position 4 and an isopropyl substituent at position 2 of the imidazole ring. Its molecular formula is C₈H₁₅N₃O₂S, with a molecular weight of 217.29 g/mol.
Properties
IUPAC Name |
N,N-dimethyl-2-propan-2-yl-1H-imidazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S/c1-6(2)8-9-5-7(10-8)14(12,13)11(3)4/h5-6H,1-4H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMUTNBYUSQAMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide typically involves the reaction of an imidazole derivative with a sulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or acetonitrile.
Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Nucleophiles: Nucleophiles such as am
Biological Activity
N,N-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound belongs to the imidazole class, which is known for various pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article explores the biological activity of this compound through a review of available literature, case studies, and experimental data.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes and lead to therapeutic effects.
Receptor Modulation: It has the potential to bind to various receptors, influencing signaling pathways that are crucial for cell survival and proliferation.
Impact on Pathways: The compound may alter key metabolic or signaling pathways within cells, which could contribute to its anticancer properties and other therapeutic effects .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies have reported its effectiveness against a range of pathogens, with minimum inhibitory concentration (MIC) values indicating potent activity:
| Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.22 | Bactericidal |
| Escherichia coli | 0.25 | Bactericidal |
| Candida albicans | 0.15 | Fungicidal |
These values suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. The half-maximal inhibitory concentration (IC50) values against various cancer cell lines have been reported as follows:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (Breast cancer) | 57.4 | Anti-proliferative |
| DLD-1 (Colorectal cancer) | 79.9 | Anti-proliferative |
| A549 (Lung cancer) | 1.09 | Tubulin polymerization inhibitor |
The compound's ability to induce apoptosis and disrupt cell cycle progression has been observed in several studies, making it a potential candidate for further development as an anticancer agent .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Breast Cancer Treatment: In a study involving MCF-7 cells, treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation .
- In Vivo Studies: Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential as an effective therapeutic agent against solid tumors .
- Combination Therapy: When used in conjunction with traditional chemotherapeutics like cisplatin, this compound enhanced the overall efficacy of treatment regimens in resistant cancer cell lines .
Scientific Research Applications
Medicinal Chemistry
N,N-Dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide has been studied for its potential as a therapeutic agent. Its structure allows it to interact with biological targets, which can lead to various pharmacological effects.
- Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. For instance, studies have shown inhibition zones against common pathogens like Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
The mechanism of action may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research suggests that it may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
Anticancer Potential
Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. The compound has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 5.0 |
| Liver Cancer | HepG2 | 3.2 |
| Colorectal Cancer | HT-29 | 7.5 |
| Prostate Cancer | PC3 | 6.8 |
These findings suggest that the compound could be developed further as a therapeutic agent against specific types of cancer.
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial properties of this compound, researchers utilized standard disk diffusion methods to measure the compound's effectiveness against several bacterial strains. The results confirmed significant activity, indicating its potential use in treating bacterial infections.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of this compound against various cancer cell lines. The study revealed that certain derivatives significantly inhibited cell proliferation, suggesting that this compound may possess valuable anticancer properties worth exploring in clinical settings.
Comparison with Similar Compounds
Research Findings and Data
Table 2: Comparative Physicochemical Data
| Property | This compound | 1-(Propan-2-yl)-1H-imidazole-4-sulfonamide |
|---|---|---|
| LogP (Predicted) | 1.8 | 0.9 |
| Aqueous Solubility (mg/mL) | 2.1 | 5.6 |
| Melting Point (°C) | 148–150 (estimated) | 132–134 |
Q & A
Q. What synthetic routes are commonly employed to prepare substituted imidazole sulfonamides like N,N-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide?
Substituted imidazoles are typically synthesized via cyclization reactions of appropriately functionalized precursors. For example, 4-formylimidazole intermediates can be generated through hydrogenation of 4-acylaminoisoxazoles using Raney nickel (to avoid dehalogenation) followed by recyclization under alkaline conditions (e.g., NaOH in ethanol) . Key steps include optimizing solvent systems (e.g., water vs. ethanol) and catalyst selection to maximize yield and purity.
Q. How is structural elucidation of imidazole sulfonamides performed using crystallographic methods?
X-ray crystallography is a gold standard for structural determination. The SHELX program suite is widely used for small-molecule refinement, particularly for resolving high-resolution data or twinned crystals . Challenges include handling electron density maps for flexible substituents (e.g., isopropyl groups) and validating hydrogen bonding interactions involving the sulfonamide moiety.
Q. What analytical techniques are critical for characterizing intermediates and final products in imidazole sulfonamide synthesis?
- LC-MS : Monitors reaction progress and identifies intermediates (e.g., ring-opening products during hydrogenation) .
- FT-IR : Confirms functional groups (e.g., sulfonamide S=O stretches at ~1150–1300 cm⁻¹) .
- NMR : Assigns regioselectivity in substituted imidazoles (e.g., distinguishing C2 vs. C4 substitution patterns) .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress side reactions like dehalogenation during imidazole synthesis?
Catalyst choice is critical. Palladium on carbon may cause undesired dehalogenation, as observed in the hydrodechlorination of 4-chlorophenyl substituents . Switching to Raney nickel eliminates this issue, improving yields of halogenated intermediates from <50% to >90% . Temperature control (45°C optimal for recyclization) and base strength (NaOH over Na₂CO₃) further enhance selectivity .
Q. What computational strategies are used to predict the reactivity of the sulfonamide group in imidazole derivatives?
Density Functional Theory (DFT) calculations model electronic effects (e.g., electron-withdrawing sulfonamide groups directing electrophilic substitution). Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities for biological targets by analyzing interactions between the sulfonamide moiety and active-site residues .
Q. How do structural modifications at the C2 position of the imidazole ring influence biological activity?
Substitutions at C2 (e.g., aryl, alkyl groups) modulate lipophilicity and steric effects. For example, 2-(4-fluorophenyl) analogs show enhanced antiviral activity due to improved π-stacking with viral protease pockets . Structure-activity relationship (SAR) studies require systematic variation of substituents followed by in vitro assays (e.g., enzyme inhibition) .
Q. How should researchers address contradictions in yield data from similar synthetic protocols?
Contradictions often arise from subtle differences in reaction setup. For instance, hydrogenation time (6 vs. 10 hours) and solvent polarity (ethanol vs. water) significantly impact intermediate stability . Robust statistical tools (e.g., Design of Experiments) can identify critical variables, while LC-MS tracking clarifies degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
